(15S)-Latanoprost Acid

Description

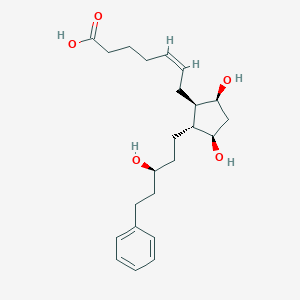

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPFPERDNWXAGS-PUJPTKFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@@H](CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471556 | |

| Record name | 15-epi-Latanoprost Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41639-84-3 | |

| Record name | 5-Heptenoic acid, 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-, [1R-[1α(Z),2β(S*),3α,5α]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41639-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-epi-Latanoprost Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Aspects of 15s Latanoprost Acid

Isomeric Relationship to Latanoprost (B1674536) (15R Epimer)

(15S)-Latanoprost acid is a stereoisomer of the active form of latanoprost, specifically its (15R) epimer. chemblink.com Epimers are diastereomers that differ in the configuration at only one of several stereogenic centers.

The carbon atom at the 15th position (C-15) in the latanoprost acid molecule is a chiral center. This means it is attached to four different substituent groups, resulting in two possible spatial arrangements, or enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules. chemblink.comresearchgate.net The designation (15S) refers to the specific configuration where the hydroxyl group at this position has a particular orientation in three-dimensional space. chemblink.com

| Feature | This compound | (15R)-Latanoprost Acid (Latanoprost Acid) |

| Chirality at C-15 | (S) configuration | (R) configuration |

| Hydroxyl Group Orientation | Inverted relative to the (15R) epimer. caymanchem.compharmaexcipients.com | The biologically active form. chemblink.com |

Significance of Stereochemistry in Prostaglandin (B15479496) Receptor Interactions and Biological Activity

The specific three-dimensional shape of a molecule is crucial for its ability to bind to its corresponding receptor, much like a key fits into a lock. Prostaglandin analogs like latanoprost acid exert their effects by binding to and activating prostaglandin F2α (FP) receptors. medsafe.govt.nzdrugbank.com

Research has demonstrated that the stereochemistry at the C-15 position is a critical factor in determining the biological activity of prostaglandin analogs. arvojournals.org The (15R) epimer of latanoprost is significantly more potent than the (15S) epimer. arvojournals.org In fact, the (15S) epimer is considered an impurity in the synthesis of latanoprost. caymanchem.compharmaexcipients.com

While the (15S) isomer is substantially less active than the (15R) form, it is not entirely devoid of biological activity. medcentral.com Studies have shown that the free acid form of (15S)-latanoprost can induce relaxation in isolated cat iris sphincter muscles. caymanchem.com Furthermore, topical administration of (15S)-latanoprost has been observed to reduce intraocular pressure in cynomolgus monkeys. caymanchem.com However, its potency is markedly lower than that of the (15R) epimer. arvojournals.org This difference in activity underscores the high degree of stereoselectivity of the FP receptor. The specific orientation of the hydroxyl group in the (15R) configuration allows for optimal interaction with the receptor's binding site, leading to a more robust biological response.

The study of isomers like this compound is vital for understanding the structure-activity relationships of prostaglandin analogs. chemblink.com By comparing the biological effects of different stereoisomers, researchers can gain valuable insights into the precise molecular interactions required for potent and selective receptor activation, which is instrumental in the design of more effective therapeutic agents. chemblink.com

Pharmacological Characterization at the Cellular and Molecular Level

Prostanoid FP Receptor Agonism of (15S)-Latanoprost Acid

This compound functions as an agonist at the prostanoid FP receptor, a G-protein-coupled receptor (GPCR) that is the primary therapeutic target for several prostaglandin (B15479496) F2α analogs. nih.govnih.gov Agonism at this receptor initiates a series of intracellular events that mediate the compound's biological effects.

The interaction of this compound with the FP receptor has been characterized through receptor binding assays. These studies are crucial for determining the potency of the compound at its target receptor. While comprehensive selectivity data across all prostanoid receptor subtypes (DP, EP, IP, TP) for the (15S) epimer is not extensively detailed in the literature, information regarding its affinity for the FP receptor is available. Latanoprost (B1674536) acid, the 15R epimer, is known to be a selective FP receptor agonist, exhibiting significantly higher potency for the FP receptor compared to other prostanoid receptors like EP1 and EP3. nih.govarvojournals.org This selectivity is a key feature of its therapeutic profile. arvojournals.org

The stereochemistry at the C-15 hydroxyl group is a critical determinant of biological activity for prostaglandin analogs. Research comparing the two epimers demonstrates a significant difference in their affinity for the FP receptor. In a receptor binding assay utilizing cat iris sphincter muscle, the free acid form of (15S)-Latanoprost showed a lower affinity for the FP receptor compared to its (15R) counterpart, Latanoprost acid.

| Compound | IC50 (nM) at FP Receptor |

|---|---|

| Latanoprost Acid (15R Epimer) | 3.6 |

| This compound | 24 |

This table presents the half maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to displace 50% of a radiolabeled ligand from the FP receptor. A lower IC50 value signifies a higher binding affinity.

This data indicates that Latanoprost acid (15R epimer) is approximately 6.7 times more potent in binding to the FP receptor than this compound. This difference in affinity underscores the stereospecificity of the FP receptor's ligand-binding pocket.

Intracellular Signaling Pathways Mediated by FP Receptor Activation

The prostanoid FP receptor is predominantly coupled to the Gq/11 family of heterotrimeric G proteins. nih.gov Activation of the FP receptor by an agonist, such as this compound, initiates a well-established signaling cascade involving Phospholipase C. nih.govnih.gov

Upon agonist binding, the Gq protein alpha subunit activates the membrane-bound enzyme Phospholipase C (PLC). nih.govnih.govcellsignal.com This enzyme plays a pivotal role in transmembrane signaling for a variety of extracellular stimuli. cellsignal.comwikipedia.org The activation of PLC is a hallmark of FP receptor-mediated signaling and is the first step in the generation of key second messengers. nih.govyoutube.com

Activated PLC catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2). cellsignal.comwikipedia.org This cleavage results in the formation of two crucial second messengers: inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). youtube.comyoutube.com

Inositol Triphosphate (IP3): As a water-soluble molecule, IP3 diffuses from the plasma membrane into the cytoplasm. youtube.comyoutube.com

Diacylglycerol (DAG): This lipid molecule remains embedded in the plasma membrane, where it can activate other downstream signaling proteins. youtube.comyoutube.com

The primary intracellular target for IP3 is the IP3 receptor, a ligand-gated calcium channel located on the membrane of the endoplasmic reticulum (ER). cellsignal.comyoutube.com The binding of IP3 to its receptor triggers the opening of these channels, leading to a rapid efflux of stored calcium ions (Ca2+) from the ER into the cytoplasm. nih.govyoutube.com This transient increase in the concentration of free intracellular calcium is a fundamental signaling event that can modulate a wide array of cellular processes. Furthermore, DAG, in concert with this elevated intracellular calcium, activates isoforms of Protein Kinase C (PKC), which in turn phosphorylate various cellular proteins, propagating the signal downstream. arvojournals.orgyoutube.com

Protein Kinase C (PKC) Activation

The activation of Protein Kinase C (PKC), a family of enzymes crucial for various signal transduction cascades, has been implicated in the mechanism of action of latanoprost acid. In vitro studies on retinal neurons have suggested that the neuroprotective effects of latanoprost acid are, in part, mediated through the PKC pathway. When inhibitors of PKC were introduced, the anti-apoptotic effects of latanoprost acid on serum-deprived retinal cells were antagonized, indicating that PKC activation is a necessary step in this protective signaling cascade. arvojournals.org This suggests that this compound likely engages the PKC pathway to exert some of its cellular effects, although direct studies on this specific epimer are lacking.

Mitogen-Activated Protein Kinase (MAPK) Pathway Stimulation

The Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade involved in cell proliferation, differentiation, and survival, is another key target in the cellular actions of latanoprost acid. Research has demonstrated that the neuroprotective effects of latanoprost acid in retinal neuro-glial cells are mediated through the p44/p42 MAPK (also known as ERK1/2) pathway. arvojournals.org Furthermore, studies on neurite outgrowth in differentiated retinal ganglion cells have shown that latanoprost promotes this regenerative process through a signaling pathway that can involve MAPK-extracellular signal-regulated kinase (ERK). nih.gov The stimulation of the MAPK pathway by latanoprost acid underscores its role in cellular survival and regeneration, a characteristic that is likely shared by its (15S) isomer.

Downstream Cellular and Extracellular Matrix Remodeling Effects

The therapeutic effects of latanoprost are largely attributed to the remodeling of the extracellular matrix (ECM) in ocular tissues, which is a direct consequence of the downstream cellular events initiated by the activation of signaling pathways like PKC and MAPK.

Regulation of Gene Expression

This compound, through its interaction with the prostaglandin F receptor, initiates a cascade of intracellular events that lead to the altered expression of various genes. Studies investigating latanoprost acid have shown that it can modulate the transcription of genes involved in ECM turnover. For instance, treatment of trabecular meshwork cells with latanoprost acid has been shown to increase the expression of fibronectin, a key component of the extracellular matrix. arvojournals.org This regulation of gene expression is fundamental to the structural and functional changes observed in tissues following the administration of latanoprost.

Modulation of Matrix Metalloproteinases (MMPs)

A primary mechanism by which this compound is thought to remodel the extracellular matrix is through the modulation of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases responsible for the degradation of ECM components.

Research has consistently demonstrated that latanoprost acid upregulates the expression and activity of several specific MMPs in ocular tissues. In human trabecular meshwork cells and ciliary body smooth muscle cells, treatment with latanoprost acid has been shown to increase the levels of MMP-1 (collagenase-1), MMP-3 (stromelysin-1), and MMP-9 (gelatinase B). nih.govarvojournals.org The induction of these particular MMPs is significant, as they are capable of degrading various components of the extracellular matrix, including collagens and proteoglycans, thereby facilitating tissue remodeling.

| MMP | Effect of Latanoprost Acid | Cell Type/Tissue |

| MMP-1 | Increased Expression & Activity | Human Trabecular Meshwork Cells, Ciliary Body Smooth Muscle Cells |

| MMP-3 | Increased Expression | Human Trabecular Meshwork Cells, Ciliary Body Smooth Muscle Cells |

| MMP-9 | Increased Expression & Activity | Human Trabecular Meshwork Cells, Ciliary Body Smooth Muscle Cells |

This table is based on data from studies on latanoprost acid.

The activity of MMPs is tightly regulated by their endogenous inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs). The net effect on ECM degradation is determined by the balance between MMPs and TIMPs. Latanoprost acid has been shown to differentially regulate the expression of both MMPs and TIMPs. While it increases the expression of several MMPs, some studies have also reported an upregulation of certain TIMPs, such as TIMP-2, in response to latanoprost acid treatment in trabecular meshwork cells. arvojournals.org Conversely, on the ocular surface, latanoprost has been observed to decrease the expression of TIMP-1. nih.gov This differential regulation suggests a complex and finely tuned mechanism to control ECM remodeling.

| Molecule | Effect of Latanoprost Acid | Cell Type/Tissue |

| MMP-1 | Increase | Human Trabecular Meshwork Cells |

| MMP-3 | Increase | Human Trabecular Meshwork Cells |

| MMP-9 | Increase | Human Trabecular Meshwork Cells |

| MMP-17 | Increase | Human Trabecular Meshwork Cells |

| MMP-24 | Increase | Human Trabecular Meshwork Cells |

| TIMP-1 | Decrease | Ocular Surface |

| TIMP-2 | Increase | Human Trabecular Meshwork Cells |

| TIMP-3 | Increase | Human Trabecular Meshwork Cells |

| TIMP-4 | Increase | Human Trabecular Meshwork Cells |

This table is compiled from data obtained in studies on latanoprost acid and latanoprost. nih.govarvojournals.orgnih.gov

Influence on Cellular Permeability and Remodeling Mechanisms

This compound, the biologically active form of Latanoprost, exerts a significant influence on cellular environments, primarily through the modulation of extracellular matrix (ECM) components and the regulation of cellular permeability. nih.govnih.gov These actions are fundamental to its pharmacological effects, particularly within ocular tissues. The primary mechanism involves the remodeling of the ECM, which in turn alters tissue structure and facilitates fluid dynamics. nih.govevicr.net

Research has demonstrated that this compound orchestrates these changes by affecting the expression and activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of ECM proteins. nih.govarvojournals.org This enzymatic activity is balanced by tissue inhibitors of metalloproteinases (TIMPs). nih.govnih.gov this compound appears to shift this balance, favoring ECM turnover and remodeling. arvojournals.org This leads to an increase in the interstitial spaces between cells, thereby enhancing tissue permeability and fluid outflow. nih.gov

Studies on human ciliary muscle and trabecular meshwork cells, key tissues in the regulation of aqueous humor outflow, have provided detailed insights into these mechanisms. nih.govnih.gov Treatment of these cells with latanoprost acid leads to an upregulation of several MMPs, which then degrade various collagen types and other structural proteins within the ECM. arvojournals.orgnih.gov

In addition to its effects on the ECM, some studies have investigated the impact of latanoprost formulations on corneal epithelial permeability. While the active compound itself has minimal cytotoxic effects, some research indicates that preservatives in commercial formulations can cause transient disruptions in corneal epithelial cell adhesions and barrier function. arvojournals.orgarvojournals.orgnii.ac.jp

The following tables summarize key research findings on the influence of this compound on cellular remodeling mechanisms.

Table 1: Effect of this compound on Matrix Metalloproteinase (MMP) and Tissue Inhibitor of Metalloproteinase (TIMP) Expression in Ocular Cells

| Cell Type | MMP/TIMP | Observed Effect | Reference |

| Human Ciliary Muscle Cells | MMP-2 | Increased expression | nih.gov |

| MMP-3 | Increased expression | nih.gov | |

| Human Trabecular Meshwork Cells | MMP-1 | Increased mRNA expression | arvojournals.orgnih.gov |

| MMP-3 | Increased mRNA expression | arvojournals.orgnih.gov | |

| MMP-9 | Increased activity | nih.gov | |

| MMP-17 | Increased mRNA expression | arvojournals.org | |

| MMP-24 | Increased mRNA expression | arvojournals.org | |

| TIMP-2 | Increased mRNA expression | arvojournals.orgnih.gov | |

| TIMP-4 | Increased expression | nih.gov |

Table 2: Influence of this compound on Extracellular Matrix (ECM) Components in Human Ciliary Muscle Cells

| ECM Component | Observed Effect | Reference |

| Collagen I | Reduced | nih.gov |

| Collagen III | Reduced | nih.gov |

| Collagen IV | Reduced | nih.gov |

| Fibronectin | Reduced | nih.gov |

| Laminin | Reduced | nih.gov |

| Hyaluronan | Reduced | nih.gov |

Synthetic Strategies and Chemical Synthesis of 15s Latanoprost Acid

General Methodologies for Prostaglandin (B15479496) Analog Synthesis

The total synthesis of prostaglandins (B1171923) and their analogs has been a major focus of organic chemistry, leading to the development of several seminal strategies. These methodologies provide the foundational frameworks upon which specific syntheses, like that of (15S)-Latanoprost Acid, are built.

A cornerstone in the synthesis of prostaglandins is the approach developed by E.J. Corey, which utilizes a key bicyclic intermediate known as the Corey lactone (or Corey aldehyde precursor). libretexts.orgrsc.org This strategy is renowned for its high degree of stereocontrol and has been widely adopted and modified for the synthesis of numerous prostaglandin analogs. libretexts.orgnih.gov

The Corey procedure efficiently establishes the correct stereochemistry of the four contiguous chiral centers on the cyclopentane (B165970) core of the prostaglandin molecule. nih.govyoutube.com The synthesis typically begins with a Diels-Alder reaction to form a bicyclo[2.2.1]heptane system, which serves as a rigid scaffold to control the stereochemistry of subsequent transformations. libretexts.org This intermediate is then converted through a series of steps, including a Baeyer-Villiger oxidation, to furnish the pivotal Corey lactone diol. ias.ac.in

From this key intermediate, the two side chains of the prostaglandin are installed sequentially. The lower (ω) side chain is typically introduced first, followed by the upper (α) side chain. ias.ac.in The lactone functionality is reduced to a lactol (a hemiacetal), which can then be reacted to introduce the α-chain. youtube.com This convergent approach, starting from a common, stereochemically defined intermediate, allows for the flexible synthesis of a wide variety of natural and unnatural prostaglandins. libretexts.orgresearchgate.net The enantiomers of the target molecule can often be separated at an early stage, for instance, by forming diastereomeric salts of an early-stage chiral acid with an optically pure amine. nih.gov

Table 1: Key Features of the Corey Lactone-Based Synthesis

| Feature | Description | Reference |

| Key Intermediate | Corey Lactone (a bicyclic δ-lactone) | nih.govnih.gov |

| Stereocontrol | Establishes the four stereocenters of the cyclopentane ring | nih.govyoutube.com |

| Initial Reaction | Often a Diels-Alder cycloaddition | libretexts.org |

| Chain Installation | Sequential attachment of ω and α side chains | ias.ac.in |

| Versatility | Allows for the synthesis of numerous prostaglandin analogs from a common intermediate | libretexts.orgresearchgate.net |

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable tools in prostaglandin synthesis for the construction of the carbon-carbon double bonds present in the α and ω side chains. ias.ac.inresearchgate.net These reactions involve the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene.

In the context of latanoprost (B1674536) acid synthesis, the Wittig reaction is crucial for attaching both side chains to the cyclopentane core. ias.ac.in For the α-chain, a lactol derived from the Corey lactone is subjected to a Wittig reaction with an appropriate phosphonium (B103445) ylide (e.g., (4-carboxybutyl)triphenylphosphonium bromide) to install the seven-carbon carboxylic acid-bearing chain. youtube.comrsc.org

Similarly, the ω-chain is constructed by reacting an aldehyde, derived from the elaboration of the cyclopentane core, with a different phosphorus ylide. libretexts.org The stereochemistry of the resulting double bond (cis or trans) can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. For instance, the HWE modification typically favors the formation of (E)-alkenes, which is desired for the C13-C14 double bond in many prostaglandins. youtube.comznaturforsch.com

More recent advancements in synthetic methodology have introduced organocatalysis as a powerful strategy for the enantioselective synthesis of latanoprost. nih.govrsc.org These routes offer high efficiency and stereoselectivity, often in a more streamlined, pot-economical manner. nih.govresearchgate.net Organocatalysis avoids the use of metal-based reagents, contributing to greener and often milder reaction conditions.

One notable approach involves an organocatalyst-mediated Michael reaction as a key step to construct the cyclopentane core. nih.govrsc.org For example, a diarylprolinol silyl (B83357) ether catalyst can mediate the conjugate addition of an aldehyde to a nitroalkene, establishing key stereocenters with high diastereoselectivity. nih.govresearchgate.net This is often followed by a substrate-controlled intramolecular aldol (B89426) reaction to complete the ring structure. nih.gov

Table 2: Example of an Organocatalytic Step in Latanoprost Synthesis

| Reaction | Catalyst | Key Transformation | Stereoselectivity | Reference |

| Michael Addition | Diarylprolinol silyl ether | Forms C-C bond for cyclopentane core | High diastereoselectivity (dr = 88:12) | nih.govresearchgate.net |

| [3+2] Cycloaddition | Diphenylprolinol silyl ether | Constructs chiral cyclopentane framework | Excellent diastereo- and enantioselectivity | nih.govresearchgate.net |

Stereoselective Synthesis of the 15(S) Configuration

One of the most critical and challenging aspects of synthesizing latanoprost and other PGF2α analogs is the precise control of the stereochemistry at the C15 position, which must possess the (S) configuration for biological activity.

The synthesis of this compound requires the meticulous construction of five distinct chiral centers. Four of these are located on the cyclopentane ring, and one is on the ω-side chain (C15). Classical syntheses, like the Corey method, establish the ring's stereochemistry through the rigid bicyclic lactone intermediate. libretexts.orgnih.gov Modern organocatalytic methods achieve this through highly enantioselective and diastereoselective reactions that build the ring from acyclic precursors. nih.govnih.gov

The chirality of the ω-side chain, particularly at C15, is often introduced independently. This can be achieved by using a chiral building block for the side chain or by a stereoselective reduction of a C15-keto group. researchgate.netmdpi.com The latter approach is more common and requires careful selection of reagents and conditions to achieve the desired (S) alcohol. The separation of the desired (15S) diastereomer from the undesired (15R) epimer can be a significant challenge, sometimes requiring chromatographic purification. researchgate.netresearchgate.net However, improved processes focus on maximizing selectivity to avoid this step. researchgate.net

The formation of the 15(S)-hydroxyl group is typically accomplished by the stereoselective reduction of a corresponding 15-keto intermediate (an enone). libretexts.orgunimi.it This reduction is a pivotal step where diastereoselectivity is paramount. The challenge lies in directing the hydride reagent to attack one face of the prochiral ketone preferentially.

Various reducing agents have been employed to achieve this transformation with high selectivity. acs.org Early work by Corey demonstrated that hindered borohydride (B1222165) reagents, such as those derived from camphor (B46023) or pinene, could provide the desired 15(S) alcohol with good selectivity. acs.org The stereochemical outcome is often influenced by the steric environment around the ketone, which can be manipulated by bulky protecting groups on nearby hydroxyls (e.g., at C11). libretexts.org For example, the reduction of an α,β-unsaturated ketone with zinc borohydride can be highly selective for the (S)-alcohol, an effect attributed to the shielding of one face by a bulky aroyl protecting group. libretexts.org

Chemoenzymatic methods have also emerged as a powerful alternative. unimi.it Enzymes, such as carbonyl reductases from microorganisms like Pichia anomala, can catalyze the reduction of the 15-keto group with exceptional stereoselectivity, often yielding the (15S) product with high diastereomeric excess (d.e.). unimi.it These biocatalytic methods can replace multiple synthetic steps with a single, highly selective one-pot reaction. unimi.it

Table 3: Selected Methods for Stereoselective Reduction of the C15-Ketone

| Reducing Agent/Method | Protecting Group/Condition | Diastereomeric Excess (d.e.) / Selectivity | Reference |

| Zinc Borohydride | Bulky aroyl group at C11 | High (S) selectivity | libretexts.org |

| Catecholborane / (S)-2-Methyl-CBS catalyst | p-Phenylbenzoyl (PPB) | High (S) selectivity | mdpi.com |

| Pichia anomala (whole cells) | Glycerol as co-substrate | 97% d.e. for the (S) alcohol intermediate | unimi.it |

| Lithium Selectride | Low temperature | Chemoselective reduction | unimi.it |

An improved synthesis process emphasizes the effective purification of the hydroxyl intermediate and the inhibition of chiral center inversion at the C-15 position to achieve excellent optical purity (d.e. 99.9%) without requiring preparative HPLC. researchgate.net

Purification and Isolation Techniques for Isomeric Forms

The purification and isolation of this compound present a significant chemical challenge due to the presence of multiple stereoisomers generated during synthesis. These isomers, particularly the (15R)-epimer (Latanoprost Acid), possess nearly identical physical and chemical properties, making their separation difficult. google.com Achieving high isomeric purity is critical, necessitating the use of advanced and highly specific purification techniques. The primary methods employed are chromatographic, with High-Performance Liquid Chromatography (HPLC) being the most crucial and widely documented technique for effectively resolving these complex isomeric mixtures.

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for separating isomers of Latanoprost and its related acids. mdpi.com Both normal-phase and reversed-phase chromatography have been successfully applied, with the choice of stationary phase (column) and mobile phase being critical for achieving baseline separation. researchgate.netakjournals.com

Chromatographic Methods and Conditions

The separation of (15S)-Latanoprost from its other isomeric forms is heavily reliant on the specific HPLC conditions employed. Research has demonstrated successful separation using various types of columns, including chiral, cyano, amino (NH2), and silica-based stationary phases. google.comresearchgate.netnih.govgoogleapis.com

Normal-phase chromatography, in particular, has proven effective for resolving these isomers. researchgate.netresearchgate.net One validated method achieves baseline separation of Latanoprost from its (15S) and 5,6-trans isomers using an amino (NH2) column. akjournals.comresearchgate.net This approach highlights the importance of the stationary phase's chemistry in interacting differently with the spatial arrangements of the isomers.

Another strategy involves a combined system of chiral and cyano columns to resolve not only the (15S)-isomer but also the Latanoprost enantiomer and the 5,6-trans isomer. nih.gov While effective, the use of chiral columns on a large, preparative scale can be prohibitively expensive, leading researchers to develop methods using more conventional, non-chiral columns with specialized eluent mixtures. google.com

A patented process details a purification method using a non-chiral column with a specific eluent mixture comprising a hydrocarbon, an alcohol, and optionally, acetonitrile (B52724). google.com This system was found to be capable of achieving baseline separation of the desired product from the 15(S)-trans isomer, which is often a difficult-to-remove impurity. google.com

The following table summarizes various HPLC conditions reported for the separation of Latanoprost isomers, which are directly applicable to the isolation of the (15S) form.

| Stationary Phase (Column) | Mobile Phase Composition | Mode | Efficacy in Isomer Separation |

| Amino (NH2) Column | Heptane : 2-Propanol : Acetonitrile (93:6:1 v/v) with a small amount of water | Normal-Phase | Achieved baseline separation of Latanoprost, (15S)-Latanoprost, and 5,6-trans-Latanoprost. researchgate.netakjournals.comresearchgate.net |

| Chiral and Cyano Columns (Combined System) | Water, Acetonitrile, and Orthophosphoric Acid | Reverse-Phase Gradient | Enables separation of Latanoprost isomers, including (15S)-Latanoprost and the Latanoprost enantiomer. nih.gov |

| Silica Column (e.g., Waters Spherisorb) | Heptane : Isopropanol : Acetonitrile (93:4:3 v/v) | Normal-Phase | Separates the 15(S)-cis, 15(S)-trans, and 15(R)-trans isomers from Latanoprost. googleapis.com |

| Non-chiral Column | A mixture of a hydrocarbon (80-99%) and an alcohol | Normal-Phase | Capable of achieving baseline separation of Latanoprost from the 15(S)-trans isomer. google.com |

Multi-Step Purification Protocols

Crystallization Techniques

While HPLC is the dominant technique for final purification, crystallization can be a valuable method for purifying key intermediates during the synthesis, which helps in reducing the isomeric burden before the final steps. researchgate.net An improved synthesis process describes the effective purification of a key hydroxyl intermediate through solvent crystallization. researchgate.net This step was crucial for achieving excellent optical purity in the final product without resorting to preparative HPLC. researchgate.net The purification of intermediates by forming crystalline salts with reagents like tromethamine or L-arginine, followed by isolation, is another documented strategy. google.com Although applied to precursor molecules, the principle of fractional crystallization remains a potent, albeit challenging, technique for separating isomers like this compound if suitable solvent systems and conditions can be identified.

Analytical Methodologies for Characterization and Quantification of 15s Latanoprost Acid

Chromatographic Techniques for Isomer Separation

The accurate characterization and quantification of (15S)-Latanoprost Acid, an important stereoisomer and impurity of Latanoprost (B1674536), necessitates the use of advanced chromatographic techniques capable of resolving structurally similar compounds. The primary challenge lies in separating the 15(S)-epimer from the active 15(R)-epimer (Latanoprost) and its corresponding acid.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of Latanoprost and its related substances, including this compound. nih.gov Both normal-phase and reversed-phase HPLC methods have been developed to achieve separation.

Normal-phase HPLC has proven effective for separating the isomers of Latanoprost. akjournals.com One validated method achieved baseline separation of Latanoprost from its isomers, 15(S)-Latanoprost and 5,6-trans-Latanoprost, using an NH2 column. akjournals.comresearchgate.net This approach utilized a mobile phase consisting of heptane, 2-propanol, and acetonitrile (B52724), demonstrating good precision and linearity. akjournals.com Reversed-phase HPLC (RP-HPLC) is also widely used, often for the simultaneous determination of Latanoprost and its primary degradant, Latanoprost Acid. mdpi.comakjournals.com These methods typically employ C18 columns with a mobile phase mixture of acetonitrile and water, sometimes with additives like trifluoroacetic acid to improve peak shape and resolution. researchgate.netresearchgate.net A gradient HPLC method has been developed to determine the concentrations of both Latanoprost (prodrug) and Latanoprost Acid (active drug) in aqueous solutions, which is suitable for high-throughput analysis in quality control and research settings. akjournals.comresearchgate.net

| Column Type | Mobile Phase | Target Analytes | Key Findings | Reference |

|---|---|---|---|---|

| NH2 | Heptane–2-propanol–acetonitrile (93:6:1 v/v) with water | Latanoprost, 15(S)-Latanoprost, 5,6-trans-Latanoprost | Achieved baseline separation of all isomers. | akjournals.comresearchgate.net |

| Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) | Acetonitrile and water (70:30 v/v) with 0.1% trifluoroacetic acid (pH 3.0) | Latanoprost | Simple and fast isocratic method with a 3.0-minute analysis time. | researchgate.netresearchgate.net |

| C18 (250 mm × 4.6 mm, 5 µm) | Acetonitrile: 0.1% v/v formic acid (60:40 v/v) | Latanoprost | Validated for quantifying nanogram levels in ocular tissues. | nih.gov |

| C18 reversed-phase column (4.6 × 7.5 mm, 2.7 µm) | Aqueous acetic acid (pH 3.1) and acetonitrile with 0.1% acetic acid (gradient) | Latanoprost and Latanoprost Acid | Retention times were approximately 4.82 min for Latanoprost Acid and 9.27 min for Latanoprost. | akjournals.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These improvements are due to the use of columns with smaller particle sizes (typically sub-2 µm). UPLC systems are often coupled with tandem mass spectrometry (MS/MS) detectors to separate and identify oxidative degradation products of Latanoprost, such as Latanoprost Acid and 15-ketolatanoprost. mdpi.com The enhanced separation efficiency of UPLC is critical for resolving complex mixtures of related substances in pharmaceutical formulations and biological samples.

Chiral Chromatography for Resolution of Stereoisomers

Due to the stereoisomeric nature of this compound and Latanoprost Acid, chiral chromatography is an essential tool for their specific resolution. nih.govwvu.edu Standard reversed-phase columns are often insufficient for separating enantiomers and epimers. akjournals.com Consequently, methods employing chiral stationary phases (CSPs) are required. nih.gov

A novel approach involves using a combined stationary system that includes both a chiral and a cyano column. nih.govmdpi.com In this system, the chiral column is specifically responsible for separating the Latanoprost isomers, including the 15(S)-epimer, while the cyano column can assist in retaining other components in the sample matrix. nih.gov This combined approach, used with a reverse-phase gradient elution, allows for the simultaneous quantification of Latanoprost, its enantiomer, (15S)-Latanoprost, and other related substances in a single chromatographic run. nih.govmdpi.com

Spectroscopic and Spectrometric Detection Methods

Following chromatographic separation, sensitive and specific detection methods are required for the accurate quantification of this compound.

Ultraviolet (UV) Detection

Ultraviolet (UV) detection is a common and robust method used in conjunction with HPLC for the quantification of Latanoprost and its related substances. nih.gov The detection wavelength is typically set at a low UV range, such as 205 nm or 210 nm, to achieve adequate sensitivity, as Latanoprost has a weak chromophore with a single absorption maximum around 210 nm. nih.govresearchgate.netjocpr.com The specificity of UV detection is confirmed by comparing the retention times and UV spectra of the analyte peaks with those of reference standards. nih.govmdpi.com

Method validation studies have established the linearity, accuracy, and precision of HPLC-UV methods for these compounds. researchgate.net For instance, a validated method demonstrated linearity for Latanoprost-related substances in the concentration range of 0.05–2.77 µg/mL. mdpi.com

| Analyte | Detection Wavelength (nm) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Latanoprost | 210 | 0.025 µg/mL | 0.35 µg/mL | mdpi.comresearchgate.net |

| Latanoprost and Latanoprost Acid | 210 | 1.0 μg/mL | 2.5 μg/mL | akjournals.com |

| Latanoprost | 205 | - | - | researchgate.netresearchgate.net |

| 15(S)-Latanoprost | - | - | 0.025 µg (absolute) | google.com |

Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides superior sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices like aqueous humor and ciliary body tissue. researchgate.netnih.gov This technique is indispensable for cosmetic control and analysis of biological samples where analyte concentrations are extremely low. nih.govmdpi.com

LC-MS/MS methods are typically developed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. researchgate.netmdpi.com This involves monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard, which ensures high selectivity and accurate quantification. researchgate.netnih.gov For Latanoprost Acid, detection is often performed using electrospray ionization (ESI) in positive ion mode. researchgate.netnih.gov The high sensitivity of MS/MS allows for detection limits in the picogram-per-milliliter (pg/mL) range. nih.gov

| Matrix | Ionization Mode | Internal Standard | Linear Range | Limit of Detection | Reference |

|---|---|---|---|---|---|

| Rabbit Aqueous Humor | ESI Positive | Tetra-deuterated Latanoprost Acid | 10-160 ng/mL | 30.66 pg/mL | researchgate.netnih.gov |

| Rabbit Ciliary Body | ESI Positive | Tetra-deuterated Latanoprost Acid | 80-1280 ng/g | 237.75 pg/g | researchgate.netnih.gov |

| Cosmetic Serums | - | Reserpine | 1-500 µg/g | - | mdpi.com |

Method Development and Validation Parameters for Impurity Profiling

Linearity, Accuracy, and Precision Assessments

Method validation rigorously establishes the performance characteristics of an analytical procedure. For impurity profiling of latanoprost-related substances, linearity, accuracy, and precision are fundamental parameters.

Linearity: Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal. For latanoprost-related substances, linearity is typically assessed over a range of concentrations, from the limit of quantification (LOQ) to above the expected impurity levels. researchgate.net A high correlation coefficient (r² > 0.99) is generally required to confirm linearity. nih.govmdpi.com

Linearity of Analytical Methods for Latanoprost-Related Substances

| Compound | Concentration Range (µg/mL) | Correlation Coefficient (r or r²) |

|---|---|---|

| Related Substances (general) | 0.05 - 2.77 | r = 0.999 |

| (15S)-Latanoprost (Impurity I) | 0.5 - 15 | r > 0.98 |

This table is interactive. Sort by column by clicking the header.

Accuracy: Accuracy is determined by measuring the agreement between a measured value and the true value. It is often evaluated by performing recovery studies, where known amounts of the impurity are "spiked" into a sample matrix. The percentage of the impurity that is recovered by the analytical method is then calculated. For impurities, recovery is generally expected to be within a range of 90.0% to 110.0%. nih.govmdpi.com For instance, one study demonstrated absolute recovery mean values of 86.22% for (15S)-Latanoprost and relative recovery mean values of 97.37%. google.com

Precision: Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment. researchgate.net

Intermediate Precision (Inter-day precision): Evaluates the method's performance across different days, analysts, or equipment. nih.govresearchgate.net

The precision is typically expressed as the Relative Standard Deviation (RSD). For impurity analysis, the acceptance criteria for RSD are generally not more than 5.0% at the LOQ level and often stricter at higher concentrations. mdpi.com Studies show that for latanoprost and its isomers, RSD values for intra- and inter-day precision are typically less than 2.0%. researchgate.net

Specificity for Isomers and Degradation Products

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components, such as impurities, degradants, or matrix components. nih.govmdpi.com In the context of latanoprost, the method must be able to separate the main compound from its key related substances, including:

(15S)-Latanoprost: A stereoisomer where the hydroxyl group at the 15th carbon is inverted. akjournals.com

Latanoprost Acid: The primary active metabolite and a major degradation product formed by the hydrolysis of the isopropyl ester group. nih.govmdpi.comrsc.org

5,6-trans-Latanoprost: A geometric isomer. akjournals.com

15-Keto Latanoprost: Another degradation product. nih.govrsc.org

To confirm specificity, forced degradation studies are performed. Latanoprost samples are subjected to stress conditions like high temperatures, UV light, acid, base, and oxidation to intentionally generate degradation products. nih.govmdpi.com The analytical method is then used to demonstrate that all degradation product peaks are adequately resolved from the main latanoprost peak and from each other, ensuring that no co-elution occurs. rsc.org The separation of (15S)-Latanoprost and latanoprost acid from latanoprost and other impurities has been successfully demonstrated using various HPLC methods. nih.govmdpi.comresearchgate.net

Detection and Quantification Limits

The limits of detection (LOD) and quantification (LOQ) define the sensitivity of the analytical method.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined based on a signal-to-noise ratio of approximately 3:1. mdpi.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The signal-to-noise ratio for LOQ is typically 10:1. mdpi.comgoogle.com

These limits are crucial for impurity profiling as they ensure that even trace amounts of potentially harmful impurities can be reliably controlled. For latanoprost-related substances, sensitive HPLC methods have been developed with low LOD and LOQ values.

Detection and Quantification Limits for Latanoprost and Related Substances

| Compound/Impurity | LOD (µg/mL) | LOQ (µg/mL) |

|---|---|---|

| Latanoprost | 0.025 | 0.35 |

| Latanoprost | 0.025 | 0.035 |

| Latanoprost Acid | - | 0.030 |

| 15-Keto Latanoprost | - | 0.068 |

This table is interactive. Sort by column by clicking the header.

Applications in Reference Standard Preparation and Quality Control

Validated analytical methods are fundamental to the preparation of reference standards and routine quality control (QC) of pharmaceuticals.

Reference Standard Preparation: Pharmaceutical primary standards, such as those provided by the United States Pharmacopeia (USP), are used to confirm the structure and purity of chemical substances. sigmaaldrich.com The validated analytical methods described above are used to establish the purity of these reference standards. By accurately quantifying impurities, the purity of the reference material can be assigned, which is then used as a benchmark for assaying production batches of the API and finished products.

Quality Control: In a manufacturing setting, these analytical methods are routinely applied for:

Raw Material Testing: To ensure the quality of incoming latanoprost API by profiling its impurities before it is used in formulation.

In-Process Control: To monitor the formation of impurities during the manufacturing process.

Finished Product Release: To quantify the levels of (15S)-Latanoprost, latanoprost acid, and other related substances in the final ophthalmic solution, ensuring they are below the specified acceptance limits. researchgate.net

Stability Studies: To assess the impurity profile of the drug product over its shelf life under various storage conditions. This helps to identify any increase in degradation products over time. rsc.org

The ability of these methods to separate and quantify specific isomers and degradants is critical for maintaining the quality, safety, and efficacy of latanoprost-containing medicines. nih.govmdpi.com

Emerging Research Directions and Potential Biological Activities of 15s Latanoprost Acid

Investigation of Novel Molecular Targets Beyond FP Receptor

While (15S)-Latanoprost Acid is recognized as a weak agonist of the FP receptor, with a significantly lower binding affinity compared to its (15R) counterpart, Latanoprost (B1674536) Acid, current research is limited regarding its interaction with other molecular targets. The IC50 value for the free acid form of (15S)-Latanoprost in a cat iris sphincter muscle binding assay was found to be 24 nM, which is considerably higher than the 3.6 nM observed for Latanoprost Acid, indicating weaker binding to the FP receptor.

The exploration of novel molecular targets for this compound is an area ripe for investigation. Research into the broader family of prostanoid receptors is a logical starting point. Latanoprost Acid itself has been shown to have some activity, albeit less potent, on other prostanoid receptors such as the EP1 and EP3 receptors. Future studies could explore whether this compound exhibits a unique binding profile to these or other prostanoid receptors, potentially leading to distinct signaling outcomes. Furthermore, investigating non-prostanoid G-protein coupled receptors (GPCRs) and other cellular proteins could uncover previously unknown molecular interactions and biological effects.

Table 1: Comparative FP Receptor Binding Affinity

| Compound | IC50 (nM) |

| This compound | 24 |

| Latanoprost Acid | 3.6 |

Non-Ocular Cellular and Tissue Interactions

The biological effects of this compound in non-ocular tissues remain largely unexplored. While its ocular effects, primarily a minimal reduction in intraocular pressure, have been noted, its systemic interactions are not well-documented. Research on Latanoprost Acid has demonstrated effects on various non-ocular cells and tissues. For instance, Latanoprost Acid has been shown to have neuroprotective effects on retinal ganglion cells in vitro and in vivo, mediated through the mitogen-activated protein kinase (MAPK) pathway. It has also been observed to inhibit osteoclastogenesis and may play a role in bone metabolism.

Future research into this compound could investigate whether it shares these non-ocular activities with Latanoprost Acid, or if its different stereochemistry leads to a unique pharmacological profile in tissues outside the eye. Investigating its effects on neuronal cells, bone cells, and other cell types could reveal novel therapeutic potentials or provide a more comprehensive understanding of its biological activity.

Research into Alternative Biological Activities

Inhibition of Androgen Biosynthesis and Action (in vitro/animal studies)

Currently, there is a lack of direct scientific evidence from in vitro or animal studies investigating the specific effects of this compound on androgen biosynthesis and action. While some research has explored the use of Latanoprost for conditions like androgenetic alopecia, this is generally attributed to its effects on hair follicle cycling rather than a direct interaction with androgen pathways. The potential for this compound to modulate androgen receptor signaling or inhibit enzymes involved in androgen synthesis remains a speculative area requiring dedicated investigation.

Modulatory Effects on Cell Growth and Tumorigenesis Pathways (in vitro/animal models)

The influence of this compound on cell growth and tumorigenesis is another area where specific research is currently absent. Studies on the broader class of prostaglandins (B1171923) have shown both pro- and anti-tumorigenic effects depending on the specific prostaglandin (B15479496), receptor subtype, and cancer type. For instance, some prostaglandins are known to promote inflammation, which can be a driver of tumorigenesis, while others can induce apoptosis in cancer cells.

Research on Latanoprost has indicated potential anti-apoptotic effects in certain cell types, such as retinal neuro-glial cells. However, whether this compound possesses similar or opposing effects on cell proliferation, apoptosis, and signaling pathways implicated in cancer is unknown. Future in vitro studies using various cancer cell lines and subsequent in vivo animal models would be necessary to elucidate any potential role of this compound in modulating cell growth and tumorigenesis.

Development of Isomer-Specific Probes and Research Tools

The distinct biological activity of this compound, even if only as a weaker FP agonist, underscores the importance of stereochemistry in drug-receptor interactions. This has driven the development of analytical methods to separate and quantify the different isomers of Latanoprost. High-performance liquid chromatography (HPLC) methods have been successfully developed to resolve (15S)-Latanoprost from Latanoprost and other related impurities.

These analytical advancements are crucial for quality control in pharmaceutical preparations and for enabling specific research on the individual isomers. The availability of pure this compound as a research chemical allows for its use as a tool to probe the stringency of the FP receptor binding pocket and to investigate the functional consequences of C-15 stereochemistry. Further development of isomer-specific probes, such as fluorescently labeled or biotinylated derivatives of this compound, could facilitate more detailed studies of its cellular uptake, subcellular localization, and interactions with potential binding partners beyond the FP receptor. These tools would be invaluable in advancing our understanding of the nuanced biological roles of different prostaglandin isomers.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying (15S)-Latanoprost Acid and its isomers in bulk drug products?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for precise separation and quantification. Chiral columns are critical to distinguish this compound from its (15R)-isomer due to their structural similarity. Calibration standards should be prepared in matrices mimicking ocular tissues (e.g., aqueous humor) to account for matrix effects .

- Data Validation : Include recovery studies (spiked samples) and cross-validate with nuclear magnetic resonance (NMR) for structural confirmation. Impurity profiling should adhere to ICH Q3 guidelines, given that this compound is a known impurity in latanoprost formulations .

Q. How does the pharmacokinetic profile of this compound compare to latanoprost acid in ocular tissues?

- Key Parameters :

| Parameter | Latanoprost Acid (15R) | This compound |

|---|---|---|

| Cmax (AH) | 128–145 ng/mL | 25–48 ng/mL* |

| Tmax (AH) | 2 h | 3 h |

| AUC₀.₅–₂₄h | 470–521 ng·h/mL | 97–210 ng·h/mL |

| *Data from in vivo rabbit studies; AH = aqueous humor . |

- Methodological Insight : Use single-dose pharmacokinetic studies in pigmented rabbits with serial aqueous humor sampling. Analyze via radioimmunoassay or LC-MS to detect low metabolite concentrations. Note that (15S)-isomer exhibits lower FP receptor binding affinity (IC₅₀ = 24 nM vs. 3.6 nM for latanoprost acid), impacting efficacy .

Q. What in vitro models reliably predict corneal permeation of this compound?

- Recommended Model : A 3D corneal epithelial tissue model validated for transepithelial electrical resistance (TEER) and barrier integrity. This model replicates human corneal permeability (Papp values: 3.14–8.52 × 10⁻⁶ cm/s) and distinguishes formulation effects (e.g., preservative-free vs. preserved) .

- Experimental Design : Measure cumulative transport over 12 hours using Franz diffusion cells. Include TEER assessments pre- and post-experiment to monitor tissue viability. Correlate in vitro results with in vivo rabbit data to validate predictive accuracy .

Advanced Research Questions

Q. How do preservatives (e.g., BAK) influence the ocular bioavailability of this compound?

- Contradictory Findings :

- In vitro: Preservative-free (PF) formulations show lower corneal permeation (Papp = 3.14 × 10⁻⁶ cm/s) vs. preserved (8.47 × 10⁻⁶ cm/s) due to disrupted epithelial tight junctions .

- In vivo: No significant difference in AUC or Cmax between preserved and PF surfactant-free (SF) formulations in rabbit aqueous humor. BAK at 0.02% does not enhance bioavailability in single-dose studies .

Q. What mechanisms explain the reduced FP receptor activation by this compound compared to its (15R)-isomer?

- Structural Insights : The inverted hydroxyl group at C15 alters hydrogen bonding with Arg³¹⁷ and Tyr³⁷¹ in the FP receptor binding pocket, reducing agonist potency. Molecular dynamics simulations confirm weaker binding stability .

- Functional Assays : Use FP receptor-transfected HEK293 cells to measure cAMP inhibition or calcium flux. This compound shows 6.7-fold lower potency (EC₅₀ = 24 nM) than latanoprost acid, aligning with in vivo IOP reduction data (1 mmHg vs. 5–8 mmHg in primates) .

Q. How should researchers address discrepancies in reported aqueous humor concentrations of latanoprost acid metabolites?

- Sources of Variability :

- Assay Sensitivity : Radioimmunoassay vs. LC-MS (limit of quantitation: 0.5 ng/mL vs. 0.1 ng/mL) .

- Dosing Regimen : Single-dose vs. chronic dosing (accumulation observed in cataract patients) .

Q. What experimental strategies mitigate ocular surface toxicity in preclinical studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.